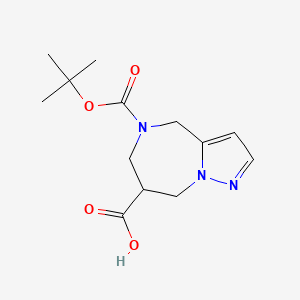
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
Convenient Synthesis : A study by Lkizler, Demirbas, and Lkizler (1996) discussed the synthesis of 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, which are structurally related to the compound , highlighting the versatility of such compounds in chemical synthesis (Lkizler, Demirbas, & Lkizler, 1996).
Reactivity with Malonic Ester : Korotkikh et al. (2008) investigated the reaction of similar triazoles with malonic ester, leading to the formation of heterocyclic zwitterionic compounds. This demonstrates the reactivity of azulene derivatives in creating complex structures (Korotkikh et al., 2008).
Azulene Derivatives Synthesis : Song and Hansen (1999) described the synthesis of azulene derivatives, indicating the potential for creating diverse molecular structures starting from azulene-based compounds (Song & Hansen, 1999).
Chemical Transformations and Characterizations
C,O-Dialkylation Study : Snyder et al. (2003) conducted a study on the C,O-dialkylation of Meldrum's acid, leading to the formation of a compound structurally similar to the one . This research provides insights into the chemical behavior and potential transformations of such compounds (Snyder et al., 2003).
Reduction and Diazotization : Mironovich et al. (2017) explored the reduction and diazotization of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, providing a perspective on how such structures can be modified and utilized in various chemical reactions (Mironovich et al., 2017).
Spectroscopic Characterization : A study by Lierop et al. (1998) involved the spectroscopic characterization of additives in food packaging, including compounds structurally related to the subject compound. This highlights the importance of analytical techniques in understanding these compounds (Lierop et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-6-9(11(17)18)7-16-10(8-15)4-5-14-16/h4-5,9H,6-8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRFFGUWLCEYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428188.png)
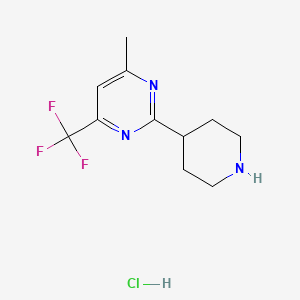
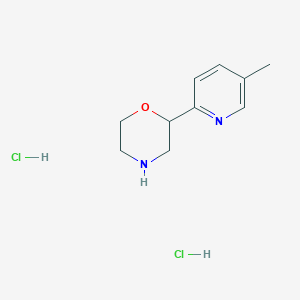
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)
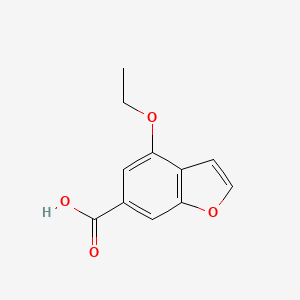
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)
![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)
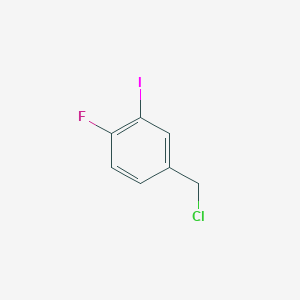
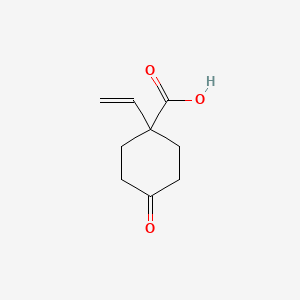
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)
![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)
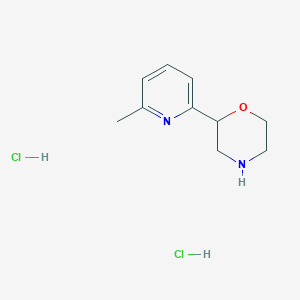
![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)